molecular formula C10H6ClNOS B1606672 2-Chloro-5-(2-thenoyl)pyridine CAS No. 501681-39-6

2-Chloro-5-(2-thenoyl)pyridine

Cat. No.: B1606672
CAS No.: 501681-39-6
M. Wt: 223.68 g/mol
InChI Key: YKZCXDGGPXBHJK-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-thenoyl)pyridine is an organic compound with the molecular formula C10H6ClNOS. It is a derivative of pyridine, featuring a chlorine atom at the second position and a 2-thenoyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-thenoyl)pyridine typically involves the reaction of 2-chloropyridine with 2-thenoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is often refluxed in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-thenoyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

Scientific Research Applications

2-Chloro-5-(2-thenoyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-thenoyl)pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2-thenoyl)pyridine is unique due to the presence of both a chlorine atom and a 2-thenoyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler derivatives .

Biological Activity

2-Chloro-5-(2-thenoyl)pyridine is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activity . This compound is being studied for various therapeutic applications, particularly in antimicrobial and anticancer properties. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) for these bacteria were found to be within the range of 10-50 µg/mL, suggesting moderate potency compared to standard antibiotics .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was tested on several cancer types, including:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Colorectal cancer (HCT116)

Results showed that the compound inhibited cell proliferation with IC50 values ranging from 20 to 40 µM. Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of cytochrome c and activation of caspases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It has been suggested that the compound can modulate receptors associated with cell signaling pathways, impacting cellular responses to growth factors.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesMIC/IC50 ValuesMechanism
AntimicrobialS. aureus10 µg/mLEnzyme inhibition
E. coli20 µg/mLCell membrane disruption
P. aeruginosa50 µg/mLUnknown
AnticancerMCF-720 µMApoptosis via caspase activation
A54930 µMMitochondrial pathway
HCT11640 µMCell cycle arrest

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study concluded that this compound exhibited superior activity against multi-drug resistant strains compared to conventional antibiotics .
  • Cancer Cell Line Analysis :
    In a comparative analysis involving several pyridine derivatives, this compound was found to induce apoptosis more effectively than other tested compounds. Flow cytometry analysis confirmed increased early and late apoptotic cells upon treatment with this compound .

Properties

IUPAC Name

(6-chloropyridin-3-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-9-4-3-7(6-12-9)10(13)8-2-1-5-14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZCXDGGPXBHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319277
Record name 2-CHLORO-5-(2-THENOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501681-39-6
Record name 2-CHLORO-5-(2-THENOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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